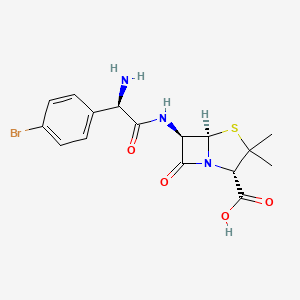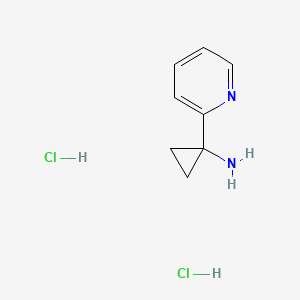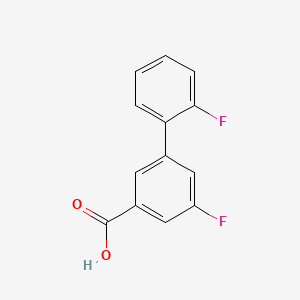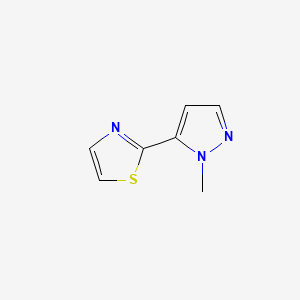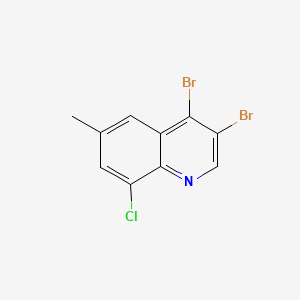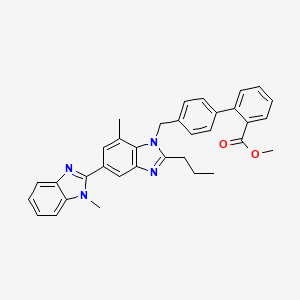
Telmisartan EP Impurity B Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C34H32N4O2 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Löslichkeit und Auflösungssteigerung
Telmisartan, die Stammverbindung von Telmisartan EP Impurity B Methyl Ester, ist ein starkes Antihypertensivum mit sehr geringer Wasserlöslichkeit, insbesondere im pH-Bereich von 3 bis 9 . Dies führt zu einer schlechten Bioverfügbarkeit. Es wurden Forschungsarbeiten durchgeführt, um die Löslichkeit und Auflösung von Telmisartan zu verbessern, ohne dass teure mehrstufige Verfahren erforderlich sind und ohne dass Alkalisatoren hinzugefügt werden .
Synthesemodifikation
Es wurde geforscht, um die Synthese von Telmisartan, einem Antihypertensivum, zu modifizieren . Diese Forschung zielt darauf ab, viele der Nachteile zu überwinden, die mit zuvor berichteten Synthesen verbunden sind .
Referenzstandard für die Analyse
This compound wird als Referenzstandard für die Analyse von Telmisartan verwendet . Dies ist wichtig, um die Qualität und Reinheit des Arzneimittels zu gewährleisten.
Verunreinigungsprofil
Diese Verbindung wird gemäß den Grenzwerten und Schwellenwerten verwendet, die in den jeweiligen Arzneimittelgesetzgebungen, der FDA und den Arzneibuchrichtlinien während der kommerziellen Produktion von Telmisartan und seinen verwandten Formulierungen angegeben sind, für die Verunreinigungsprofil von Telmisartan verwendet .
Zwischenprodukt in der großtechnischen Synthese
1,7’-Dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carbonsäuremethylester wird als Zwischenprodukt in der großtechnischen Synthese von Telmisartan verwendet . <a data-citationid="324f91fc-6ee9-e244-be81-697b00949e1e-34-
Wirkmechanismus
Mode of Action
Telmisartan works by blocking the action of angiotensin II , a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, telmisartan helps to relax blood vessels .
Biochemical Pathways
The blocking of angiotensin II leads to a reduction in arterial blood pressure . This is achieved by inhibiting the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure . Recent studies suggest that telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .
Pharmacokinetics
Telmisartan is mainly metabolized in the liver, forming inactive glucuronide compounds . It is excreted through bile into the feces, with renal function having minimal impact . These properties affect the bioavailability of the drug, making it effective in protecting cardiovascular and renal target organs . It is suitable for patients who are intolerant or allergic to other antihypertensive drugs .
Biochemische Analyse
Biochemical Properties
It is known that Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart . It is possible that Telmisartan EP Impurity B Methyl Ester may have similar interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Telmisartan, the parent compound, has been shown to have effects on various types of cells and cellular processes . For example, it has been suggested that Telmisartan may have anti-inflammatory, neuroprotective, nephroprotective, anticancer, and anti-anxiety properties .
Molecular Mechanism
Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .
Temporal Effects in Laboratory Settings
Most of the antihypertensive effect of Telmisartan, the parent compound, is present within 2 weeks, and maximum blood pressure reduction at a given dose is generally observed within 4 weeks of starting that dose .
Dosage Effects in Animal Models
Telmisartan, the parent compound, has been shown to have a dose-response relationship in animal models of chronic inflammation .
Metabolic Pathways
Telmisartan, the parent compound, is known to impact metabolic and inflammatory pathways .
Transport and Distribution
Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Telmisartan, the parent compound, is known to have effects on various subcellular compartments .
Eigenschaften
CAS-Nummer |
1338830-37-7 |
|---|---|
Molekularformel |
C34H32N4O2 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
methyl 2-[4-[[7-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-35-29-20-19-25(33-36-28-13-8-9-14-30(28)37(33)3)22(2)32(29)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 |
InChI-Schlüssel |
WJRRPROEHFGSPK-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |
Kanonische SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=C(C=C2)C5=NC6=CC=CC=C6N5C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


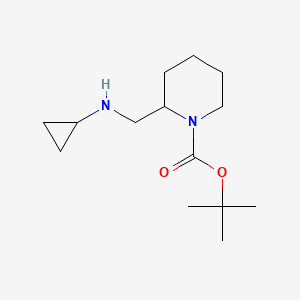
![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)
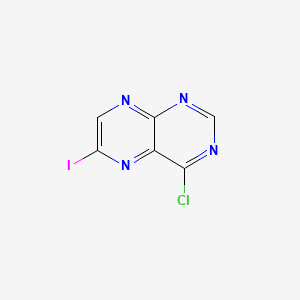
![2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577781.png)


